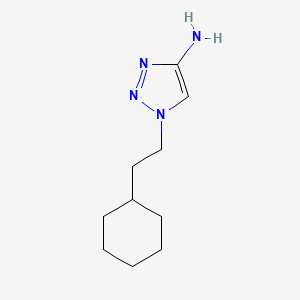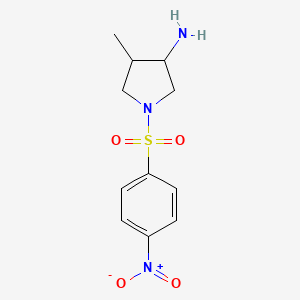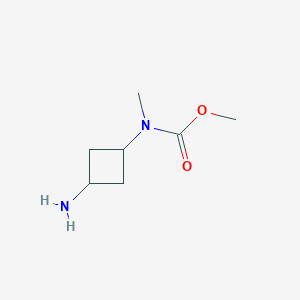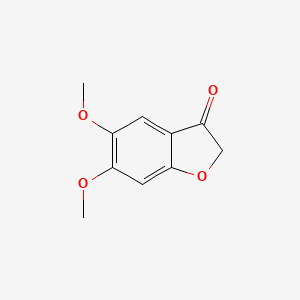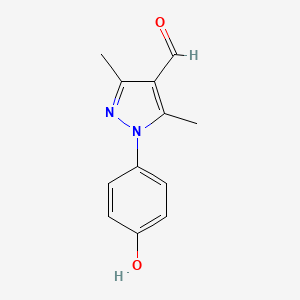![molecular formula C7H15NOS B13064992 3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)
3-[2-(Ethylsulfanyl)ethoxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Ethylsulfanyl)ethoxy]azetidine is a chemical compound with the molecular formula C7H15NOS. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfanyl)ethoxy]azetidine typically involves the reaction of azetidine with 2-(ethylsulfanyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate nucleophilic substitution on the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as distillation or chromatography, are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Ethylsulfanyl)ethoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(Ethylsulfanyl)ethoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 3-[2-(Ethylsulfanyl)ethoxy]azetidine involves its interaction with specific molecular targets. The strained ring structure of azetidines allows them to act as reactive intermediates in various chemical reactions. The ethylsulfanyl group can participate in redox reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity.
Uniqueness
3-[2-(Ethylsulfanyl)ethoxy]azetidine is unique due to its four-membered ring structure, which imparts higher ring strain compared to aziridines and pyrrolidines. This increased strain makes it more reactive and suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H15NOS |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
3-(2-ethylsulfanylethoxy)azetidine |
InChI |
InChI=1S/C7H15NOS/c1-2-10-4-3-9-7-5-8-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
AAIBZALFEJHJFL-UHFFFAOYSA-N |
SMILES canonique |
CCSCCOC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13064911.png)
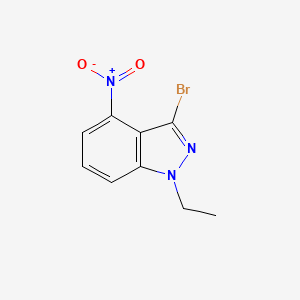
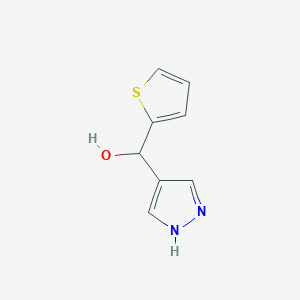

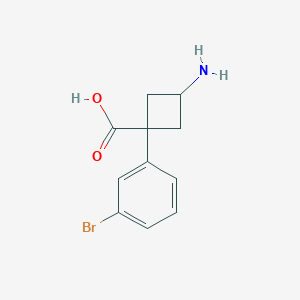
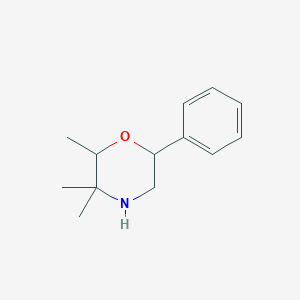

![4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13064957.png)

